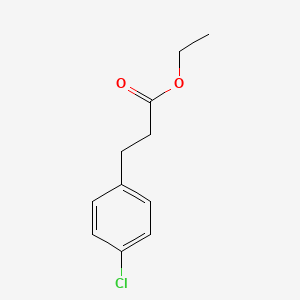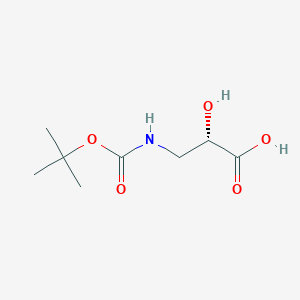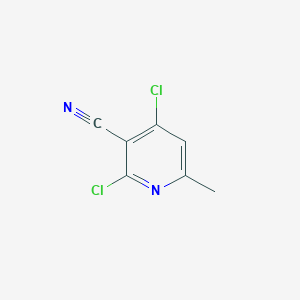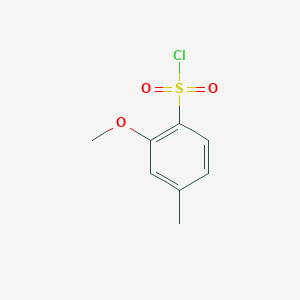
Ethyl 3-(4-chlorophenyl)propanoate
Overview
Description
Ethyl 3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-chlorophenyl)propanoate is1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Ethyl 3-(4-chlorophenyl)propanoate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
1. Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) explored polymorphic forms of a compound closely related to Ethyl 3-(4-chlorophenyl)propanoate. This research is significant for understanding the physical and chemical properties of pharmaceutical compounds, which can impact their efficacy and stability.
2. Chemical Synthesis and Structural Analysis
Research conducted by Johnson et al. (2006) focused on the synthesis, characterization, and structural analysis of a variant of Ethyl 3-(4-chlorophenyl)propanoate. This work contributes to the broader field of organic chemistry, aiding in the development of new synthetic methods and the understanding of molecular structures.
3. Biofuel Decomposition Studies
El‐Nahas et al. (2007) studied the decomposition of esters like Ethyl 3-(4-chlorophenyl)propanoate in the context of biofuels El‐Nahas et al. (2007). This research is vital for the renewable energy sector, especially in understanding the chemical processes involved in biofuel production and utilization.
4. Friedel-Crafts Alkylation Reactions
Ishibashi et al. (1991) investigated the use of Ethyl 3-chloro-3-(3, 4-dichlorophenylthio)propanoate in Friedel-Crafts alkylation reactions Ishibashi et al. (1991). This research is relevant in the field of organic synthesis, particularly in the formation of complex organic compounds.
5. Development of Insect Growth Regulators
Devi and Awasthi (2022) synthesized and studied a compound similar to Ethyl 3-(4-chlorophenyl)propanoate for its potential as an insect growth regulator Devi & Awasthi (2022). This research is crucial for agricultural sciences, especially in developing new, more effective pest control methods.
6. Application in Dyeing and Fabric Treatment
Abolude et al. (2021) synthesized dyes related to Ethyl 3-(4-chlorophenyl)propanoate and studied their application on fabrics Abolude et al. (2021). This research has implications in the textile industry, particularly in the development of new dyes and fabric treatments.
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYMDBBOTWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448436 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)propanoate | |
CAS RN |
7116-36-1 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)








